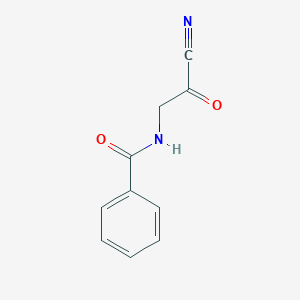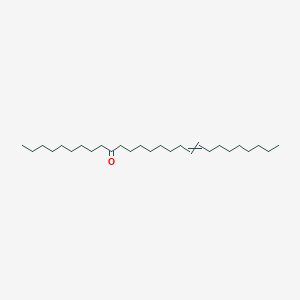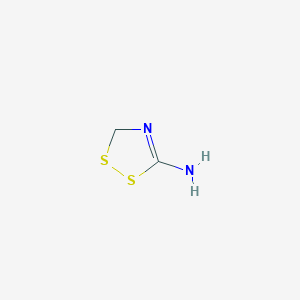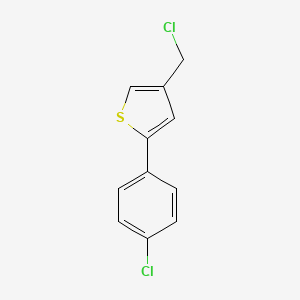![molecular formula C29H50N2O3 B12589925 (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine CAS No. 492994-37-3](/img/structure/B12589925.png)
(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(4-Nitrophenyl)-2-[(Octadecyloxy)methyl]pyrrolidin ist eine synthetische organische Verbindung, die sich durch ihren Pyrrolidinring, eine Nitrophenylgruppe und einen Octadecyloxysubstituenten auszeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S)-1-(4-Nitrophenyl)-2-[(Octadecyloxy)methyl]pyrrolidin umfasst in der Regel die folgenden Schritte:
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Amins und einer Carbonylverbindung synthetisiert werden.
Einführung der Nitrophenylgruppe: Die Nitrophenylgruppe wird durch eine Nitrierungsreaktion eingeführt, bei der ein Phenylring mit einem Nitrierungsmittel wie Salpetersäure behandelt wird.
Anbindung der Octadecyloxygruppe: Die Octadecyloxygruppe wird durch eine Etherifizierungsreaktion angebunden, bei der ein Alkohol (Octadecanol) mit einer geeigneten Abgangsgruppe am Pyrrolidinring reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion von (2S)-1-(4-Nitrophenyl)-2-[(Octadecyloxy)methyl]pyrrolidin kann große Batch- oder kontinuierliche Verfahren umfassen, bei denen die Reaktionsbedingungen wie Temperatur, Druck und Katalysatoren optimiert werden, um die Ausbeute und Reinheit zu maximieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Attachment of the Octadecyloxy Group: The octadecyloxy group is attached through an etherification reaction, where an alcohol (octadecanol) reacts with a suitable leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Nitrophenylgruppe kann Oxidationsreaktionen eingehen, die möglicherweise Nitroderivate bilden.
Reduktion: Die Nitrophenylgruppe kann unter geeigneten Bedingungen auch zu einer Aminogruppe reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Nitrophenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Nitroderivate.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte Pyrrolidinderivate.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(4-Nitrophenyl)-2-[(Octadecyloxy)methyl]pyrrolidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer Verbindungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2S)-1-(4-Nitrophenyl)-2-[(Octadecyloxy)methyl]pyrrolidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrophenylgruppe kann an Elektronentransferreaktionen teilnehmen, während der Pyrrolidinring mit biologischen Makromolekülen interagieren kann. Die Octadecyloxygruppe kann die Löslichkeit und Membranpermeabilität der Verbindung beeinflussen und so ihre Gesamtaktivität beeinflussen.
Wirkmechanismus
The mechanism of action of (2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological macromolecules. The octadecyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2S)-1-(4-Nitrophenyl)-2-[(Hexadecyloxy)methyl]pyrrolidin: Ähnliche Struktur, aber mit einer kürzeren Alkylkette.
(2S)-1-(4-Nitrophenyl)-2-[(Dodecyloxy)methyl]pyrrolidin: Eine weitere ähnliche Verbindung mit einer anderen Alkylkettenlänge.
Einzigartigkeit
(2S)-1-(4-Nitrophenyl)-2-[(Octadecyloxy)methyl]pyrrolidin ist aufgrund seiner spezifischen Kombination aus einer Nitrophenylgruppe, einem Pyrrolidinring und einer langen Octadecyloxykette einzigartig, die im Vergleich zu seinen Analoga möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
492994-37-3 |
|---|---|
Molekularformel |
C29H50N2O3 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
(2S)-1-(4-nitrophenyl)-2-(octadecoxymethyl)pyrrolidine |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-34-26-29-19-18-24-30(29)27-20-22-28(23-21-27)31(32)33/h20-23,29H,2-19,24-26H2,1H3/t29-/m0/s1 |
InChI-Schlüssel |
HBARRGMTQFUPPW-LJAQVGFWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)


![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)





![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)

